Z-Val-Gly-OH

Descripción

BenchChem offers high-quality Z-Val-Gly-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Val-Gly-OH including the price, delivery time, and more detailed information at info@benchchem.com.

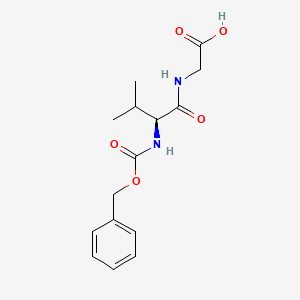

Structure

3D Structure

Propiedades

IUPAC Name |

2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-10(2)13(14(20)16-8-12(18)19)17-15(21)22-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,16,20)(H,17,21)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOJWUBBCZRMTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384380 | |

| Record name | 2-(2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2790-84-3 | |

| Record name | 2-(2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

physicochemical properties of Z-Val-Gly-OH (CAS 2790-84-3)

An In-Depth Technical Guide to the Physicochemical Properties of Z-Val-Gly-OH (CAS 2790-84-3)

Introduction

N-Carbobenzyloxy-L-valyl-L-glycine, commonly referred to as Z-Val-Gly-OH, is a protected dipeptide of significant interest in the fields of medicinal chemistry and peptide synthesis.[1] Its structure, comprising L-valine and glycine linked by a peptide bond with a benzyloxycarbonyl (Z) group protecting the N-terminus, makes it a valuable building block for the synthesis of more complex peptides and peptidomimetics.[2] Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application, enabling researchers to optimize reaction conditions, develop robust analytical methods, and formulate stable preparations.

This guide provides a comprehensive analysis of the core physicochemical characteristics of Z-Val-Gly-OH. Moving beyond a simple data sheet, this document delves into the causality behind its properties, offers detailed, field-proven experimental protocols for their determination, and grounds all claims in authoritative references. The insights herein are designed to empower researchers to utilize this important reagent with confidence and precision.

Chemical Identity and Molecular Structure

The identity of a chemical compound is the foundation upon which all other properties are built. The key identifiers and structural attributes of Z-Val-Gly-OH are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 2790-84-3 | [1][2][3] |

| Molecular Formula | C₁₅H₂₀N₂O₅ | [1][3] |

| Molecular Weight | 308.33 g/mol | [1][2][3] |

| Synonyms | Z-L-valyl-L-glycine, Z-Val-Gly-OH | [1][3] |

Molecular Structure:

The structure reveals three key functional regions that dictate the molecule's behavior:

-

The N-Terminal Z-group: This bulky, hydrophobic benzyloxycarbonyl group protects the amino terminus from unwanted reactions during peptide synthesis. Its aromatic nature influences solubility and provides distinct spectroscopic signals.

-

The Dipeptide Core: Comprising L-valine and glycine, this section includes a stable amide (peptide) bond. The bulky, non-polar isopropyl side chain of valine further contributes to the molecule's hydrophobic character.

-

The C-Terminal Carboxylic Acid: This is the primary ionizable group on the molecule, making it acidic. Its ability to deprotonate is critical for solubility in aqueous bases and for subsequent coupling reactions.

Core Physicochemical Properties

A quantitative understanding of the physical properties of Z-Val-Gly-OH is essential for its handling, purification, and application.

| Property | Value | Significance | Source(s) |

| Appearance | White to off-white solid powder | A primary indicator of compound identity and purity. | [1][2] |

| Melting Point | 146-150 °C | A narrow melting range is a key criterion for assessing purity. | [1] |

| Optical Rotation | [α]²⁰D = -23.0° ± 1° (c=3% in MeOH) | Confirms the stereochemical integrity of the L-valine chiral center. | [1] |

Solubility Profile

The solubility of Z-Val-Gly-OH is a balance between its hydrophobic elements (Z-group, valine side chain) and its polar/ionizable moieties (peptide backbone, carboxylic acid). It is generally expected to have low solubility in water at neutral or acidic pH but will exhibit increased solubility in organic solvents (like Methanol, DMF, DMSO) and in aqueous alkaline solutions where the carboxylic acid is deprotonated to the more soluble carboxylate salt.

This protocol establishes a self-validating system for measuring solubility in a given solvent. The causality behind this method is that by approaching equilibrium from two directions (undersaturation and supersaturation), the convergence of the results provides a high degree of confidence in the final value.

-

Preparation of Solutions:

-

Undersaturation: Add an excess amount of Z-Val-Gly-OH powder to a known volume of the test solvent (e.g., 10 mg in 1 mL) in a sealed vial.

-

Supersaturation: Prepare a concentrated stock solution in a highly soluble organic solvent (e.g., DMSO). Add a small aliquot of this stock to the test solvent to induce precipitation, creating a slurry.

-

-

Equilibration: Place both vials on a rotator or shaker in a temperature-controlled environment (e.g., 25 °C) for a minimum of 24 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium.

-

Sample Processing: After equilibration, allow the vials to stand for 1-2 hours for the excess solid to settle.

-

Filtration/Centrifugation: Carefully withdraw a sample of the supernatant. To remove any undissolved particulates, which would falsely elevate the measured concentration, either centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a 0.22 µm syringe filter compatible with the solvent.

-

Quantification: Dilute the clarified supernatant into a suitable mobile phase and quantify the concentration of Z-Val-Gly-OH using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation: The solubility is confirmed when the concentration values determined from the undersaturated and supersaturated approaches are in close agreement (e.g., within 15%).

Acidity Constant (pKa)

The pKa value is a measure of the acidity of the C-terminal carboxylic acid group. This parameter is crucial for predicting the charge state of the molecule at a given pH, which in turn affects its solubility, reactivity in coupling reactions, and chromatographic behavior. Given its structure as a carboxylic acid, the pKa is expected to be in the range of 2-4.

This method directly measures the change in pH as a function of added base, allowing for a precise determination of the acid's inflection point.[4]

-

Sample Preparation: Accurately weigh a sample of Z-Val-Gly-OH and dissolve it in a known volume of deionized, CO₂-free water. A co-solvent like methanol may be required if aqueous solubility is low.

-

System Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode and a magnetic stir bar.

-

Titration: Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of titrant. Add smaller increments near the expected equivalence point to improve resolution.

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point (the point of steepest slope) from the first derivative of the curve (d(pH)/dV).

-

The pKa is the pH at the half-equivalence point (the volume of NaOH that is half of the volume at the equivalence point).[5] This is the point where the concentrations of the protonated acid (–COOH) and the deprotonated carboxylate (–COO⁻) are equal.

-

Caption: Workflow for pKa determination via potentiometric titration.

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the molecular structure and assessing the purity of Z-Val-Gly-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atom-level information about the molecular structure.[6] For Z-Val-Gly-OH, ¹H NMR is used to confirm the presence of all proton-containing functional groups and their connectivity.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals around 7.3-7.4 ppm corresponding to the five protons of the phenyl ring in the Z-group.

-

Benzylic Protons: A singlet around 5.1 ppm for the two CH₂ protons of the Z-group.

-

Amide Protons: Two distinct signals, likely between 6.5-8.5 ppm, corresponding to the NH protons of the valine and glycine residues.

-

Alpha-Protons: Signals for the α-CH of valine and the α-CH₂ of glycine.

-

Side-Chain Protons: Signals corresponding to the CH and two CH₃ groups of the valine side chain.

-

Carboxylic Acid Proton: A broad singlet at a high chemical shift (>10 ppm), which may be absent if exchanged with deuterium from the solvent.

-

Sample Preparation: Accurately weigh ~5-10 mg of Z-Val-Gly-OH and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for peptides as it helps to resolve amide proton signals.[7]

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to ensure homogeneity, which is critical for obtaining sharp, well-resolved peaks.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. The experiment involves applying a radiofrequency pulse and recording the resulting free induction decay (FID).

-

Data Processing: Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum. The resulting spectrum must be phased and baseline-corrected to ensure accurate integration and peak picking.

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expected Characteristic IR Absorption Bands:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretch (broad) | 3300 - 2500 |

| N-H (Amide) | Stretch | 3400 - 3200 |

| C-H (Aromatic) | Stretch | 3100 - 3000 |

| C-H (Aliphatic) | Stretch | 3000 - 2850 |

| C=O (Carbamate) | Stretch | ~1715 - 1680 |

| C=O (Carboxylic Acid) | Stretch | ~1725 - 1700 |

| C=O (Amide I) | Stretch | ~1680 - 1630 |

| C=C (Aromatic) | Stretch | ~1600, ~1475 |

| N-H (Amide II) | Bend | ~1550 - 1510 |

ATR is a common technique for solid samples as it requires minimal sample preparation.

-

Background Scan: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Take a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the Z-Val-Gly-OH powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Good contact is essential for a strong signal.

-

Sample Scan: Acquire the IR spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum (plotted as transmittance or absorbance vs. wavenumber) is analyzed by identifying the characteristic absorption bands and comparing them to known values for the expected functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of Z-Val-Gly-OH with high precision.

Expected Mass Spectrometry Results: Using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, the expected primary ions would be:

-

[M+H]⁺: 309.33 m/z

-

[M+Na]⁺: 331.31 m/z

-

[M+K]⁺: 347.28 m/z

-

Sample Preparation: Prepare a dilute solution of Z-Val-Gly-OH (~1-10 µg/mL) in a suitable solvent system, typically one compatible with HPLC, such as methanol or acetonitrile/water with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

-

Infusion: Introduce the sample into the ESI source of the mass spectrometer either directly via a syringe pump or through an HPLC system.

-

Ionization: In the ESI source, the sample solution is nebulized into a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (e.g., [M+H]⁺) are ejected into the gas phase.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. The spectrum is then analyzed to confirm the presence of the expected molecular ions.

Stability and Storage

Proper storage is critical to maintain the integrity and purity of Z-Val-Gly-OH.

| Condition | Duration | Source(s) |

| Powder at -20°C | 3 years | [2] |

| Powder at 4°C | 2 years | [2] |

| In Solvent at -80°C | 6 months | [2] |

| In Solvent at -20°C | 1 month | [2] |

The compound should be protected from moisture to prevent potential hydrolysis of the Z-group or the peptide bond.[8] It is incompatible with strong oxidizing agents.[8] For long-term storage, it is recommended to keep the solid compound in a tightly sealed container in a freezer (-20°C).

Safety and Handling

As with any chemical reagent, proper laboratory safety practices should be followed when handling Z-Val-Gly-OH.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[9]

-

Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[9]

-

First Aid: In case of contact, wash the affected area thoroughly with water. If inhaled, move to fresh air. If swallowed, rinse mouth with water. In all cases of significant exposure, consult a physician.[9]

Conclusion

Z-Val-Gly-OH is a well-defined chemical entity with distinct and measurable physicochemical properties. Its identity is confirmed by its molecular weight of 308.33 g/mol , a melting point of 146-150 °C, and specific spectroscopic signatures in NMR, IR, and MS.[1][2] Its solubility is dictated by a balance of hydrophobic and acidic functionalities, while its single pKa governs its charge state in solution. The protocols and data presented in this guide provide researchers with the necessary framework to confidently handle, analyze, and employ Z-Val-Gly-OH in their synthetic and developmental workflows, ensuring both reproducibility and the integrity of their scientific outcomes.

References

-

ZL-valil-L-glicina. Chem-Impex. [Link]

-

Z-Gly-Gly-OH. Chem-Impex. [Link]

-

Total Chemical Synthesis of RNF4 by Sequential Native Chemical Ligation: C-To-N Versus N-To-C Strategies. American Chemical Society. [Link]

-

FOR-VAL-GLY-OH Safety Data Sheets(SDS). lookchem. [Link]

-

Development of Methods for the Determination of pKa Values. National Center for Biotechnology Information. [Link]

-

Determination of The Pka Values of An Amino Acid. Scribd. [Link]

-

Titration Curve of Amino Acids - Experiment, Significance, pKa. GeeksforGeeks. [Link]

-

A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. ChemRxiv. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

INFRARED SPECTROSCOPY (IR). UT Dallas. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Z-Val-Gly-OH | CAS 2790-84-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 5. scribd.com [scribd.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. FOR-VAL-GLY-OH Safety Data Sheets(SDS) lookchem [lookchem.com]

molecular weight and chemical structure of Z-Val-Gly-OH

Structural Characterization, Synthetic Methodology, and Analytical Validation

Executive Summary

Z-Val-Gly-OH (N-Benzyloxycarbonyl-L-valyl-glycine) represents a critical dipeptide intermediate in the synthesis of bioactive peptides and protease substrates. Characterized by the presence of the acid-stable, hydrogenolysis-sensitive Benzyloxycarbonyl (Z or Cbz) protecting group, this compound serves as a model for studying steric hindrance in peptide coupling due to the bulky isopropyl side chain of the valine residue.

This technical guide provides a definitive reference for the physicochemical properties, synthesis, and validation of Z-Val-Gly-OH. It is designed for medicinal chemists and process engineers requiring high-fidelity data for drug development workflows.

Physicochemical Characterization

The following data constitutes the structural identity of Z-Val-Gly-OH. Researchers should use the Monoisotopic Mass for high-resolution mass spectrometry (HRMS) validation.

Table 1: Chemical Identity & Physical Properties[1]

| Property | Value | Notes |

| IUPAC Name | N-[(Benzyloxy)carbonyl]-L-valylglycine | Standard nomenclature |

| Common Name | Z-Val-Gly-OH | "Z" denotes Benzyloxycarbonyl |

| CAS Registry Number | 2790-84-3 | Specific to the L-isomer |

| Molecular Formula | ||

| Average Molecular Weight | 308.33 g/mol | For stoichiometric calculations |

| Monoisotopic Mass | 308.1372 Da | For HRMS identification ( |

| Physical State | White to off-white crystalline powder | Hygroscopic |

| Solubility | DMSO, Methanol, Ethanol, DMF | Sparingly soluble in water; insoluble in non-polar solvents |

| pKa (Predicted) | ~3.6 (Terminal Carboxyl) | Acidic C-terminus |

Structural Analysis & Synthetic Logic

The Z-Protecting Group Utility

The Benzyloxycarbonyl (Z) group is attached to the N-terminus of the Valine residue. Its selection is non-arbitrary:

-

Orthogonality: The Z-group is stable to mild acidic conditions (TFA) used to remove side-chain protecting groups (like t-Bu), but is cleaved via catalytic hydrogenation (

) or strong acids (HBr/AcOH). -

Racemization Suppression: Unlike urethane-type protecting groups (Boc, Fmoc), the Z-group effectively suppresses oxazolone formation during activation, preserving the chiral integrity of the L-Valine residue.

Peptide Bond Geometry

The Val-Gly linkage is sterically demanding. The isopropyl group of Valine (

Synthesis Protocol: Mixed Anhydride Method

Objective: Synthesis of Z-Val-Gly-OH via solution-phase chemistry. Rationale: The mixed anhydride method (using Isobutyl Chloroformate) is chosen for its speed and cost-effectiveness in solution phase, though care must be taken to control temperature to prevent urethane byproducts.

Workflow Visualization (Graphviz)

Caption: Step-wise synthetic route for Z-Val-Gly-OH utilizing the Mixed Anhydride coupling strategy followed by saponification.

Detailed Methodology

-

Activation (The Anhydride Formation):

-

Dissolve Z-L-Val-OH (1.0 eq) in anhydrous Tetrahydrofuran (THF).

-

Cool to -15°C (Critical: Temperature control prevents racemization).

-

Add N-Methylmorpholine (NMM) (1.0 eq) followed by Isobutyl Chloroformate (IBCF) (1.0 eq). Stir for 5 minutes.

-

-

Coupling:

-

In a separate vessel, neutralize H-Gly-OEt·HCl (1.1 eq) with NMM (1.1 eq) in DMF/THF.

-

Add the glycine solution to the activated valine mixture.

-

Allow to warm to room temperature over 2 hours.

-

Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of Z-Val-OH.

-

-

Saponification (Ester Cleavage):

-

Dissolve the intermediate Z-Val-Gly-OEt in Methanol.

-

Add 1N NaOH (2.0 eq). Stir at ambient temperature for 1-2 hours.

-

Validation: HPLC should show a shift in retention time (product is more polar than the ester).

-

-

Isolation:

-

Evaporate Methanol. Dilute with water.

-

Wash with Diethyl Ether (removes unreacted organic impurities).

-

Acidify the aqueous layer to pH 2.0 using 1N HCl.

-

Extract the precipitating oil/solid into Ethyl Acetate.

-

Dry over

, filter, and concentrate to yield Z-Val-Gly-OH .

-

Analytical Validation (Self-Validating Systems)

To ensure scientific integrity, the synthesized compound must pass the following analytical gates.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5µm, 4.6 x 150mm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 214 nm (peptide bond) and 254 nm (Z-group aromatic).

-

Acceptance Criteria: Single peak >98% purity. Retention time must be distinct from Z-Val-OH (starting material).

Nuclear Magnetic Resonance ( H-NMR)

Solvent: DMSO-

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Causality |

| 12.50 | Broad Singlet | 1H | -COOH | C-terminal carboxylic acid (exchangeable). |

| 8.20 | Triplet | 1H | Gly-NH | Amide proton coupled to Gly |

| 7.30 - 7.40 | Multiplet | 5H | Ar-H | Aromatic protons of the Z-group. |

| 7.20 | Doublet | 1H | Val-NH | Urethane NH coupled to Val |

| 5.03 | Singlet | 2H | Ph-CH | Benzylic protons of the Z-group. |

| 3.90 | Multiplet | 1H | Val- | Alpha-proton, deshielded by amide. |

| 3.75 | Doublet | 2H | Gly- | Glycine methylene group. |

| 1.98 | Multiplet | 1H | Val- | Isopropyl methine (steric bulk). |

| 0.85 - 0.90 | Doublets | 6H | Val- | Methyl groups of Valine (distinct diastereotopic peaks). |

Applications in Drug Development

Protease Substrate Profiling

Z-Val-Gly-OH serves as the structural backbone for chromogenic substrates used in assaying Urokinase-type Plasminogen Activator (uPA) .

-

Mechanism: The free carboxyl group is typically derivatized with a chromophore (e.g., p-nitroaniline) or a fluorophore (AMC).

-

Specificity: The Val-Gly motif provides the necessary spacing and hydrophobic interaction for the S2/S3 subsites of the protease.

Fragment-Based Drug Discovery (FBDD)

In FBDD, Z-Val-Gly-OH is used as a "warhead" carrier. The Z-group can be replaced by diverse capping groups to probe the S3 pocket of viral proteases, while the Val-Gly dipeptide mimics the transition state geometry.

References

-

PubChem. (2025).[1] Z-Val-Gly-OH Compound Summary. National Library of Medicine. [Link]

-

Kawashiro, K., et al. (1993).[2] Esterification of N-benzyloxycarbonyldipeptides in ethanol-water with immobilized papain. Biotechnology and Bioengineering.[2][3][4][5] [Link]

-

Gottlieb, H. E., et al. (1997).[6][7] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]

Sources

- 1. Z-Gly-gly-gly-gly-OH | C16H20N4O7 | CID 344904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Physicochemical Profiling of Z-Val-Gly-OH: Solubility Dynamics in Aqueous vs. Organic Media

The following technical guide details the solubility profile, physicochemical properties, and purification workflows for Z-Val-Gly-OH (N-Benzyloxycarbonyl-L-valyl-glycine).

Executive Summary

Z-Val-Gly-OH (CAS: 2790-84-3) is a protected dipeptide intermediate critical in the synthesis of bioactive peptides and protease substrates.[1] Its solubility behavior is governed by a competing "push-pull" mechanism: the hydrophobic N-terminal Carbobenzoxy (Z) group and Valine side chain oppose the hydrophilic, hydrogen-bonding potential of the Glycine backbone and C-terminal carboxylic acid.

-

Primary Solvent: Soluble in polar organic solvents (Methanol, Ethanol, DMSO, DMF, Ethyl Acetate).

-

Aqueous Behavior: Poorly soluble in acidic/neutral water; highly soluble in alkaline aqueous media (pH > 7.5) due to carboxylate ionization.

-

Purification Strategy: Recrystallization is most effectively achieved using an Ethyl Acetate/Hexane (antisolvent) system or an Ethanol/Water (thermal) system.

Molecular Architecture & Physicochemical Properties[2][3][4][5][6]

To predict solubility deviations, one must understand the molecular components driving interaction energies.

| Component | Chemical Feature | Solubility Contribution |

| Z-Group (Cbz) | Phenyl ring + Carbamate | Lipophilic Driver. Increases LogP; enables solubility in organics (EtOAc, DCM). |

| Valine Residue | Isopropyl side chain | Hydrophobic. Reduces water solubility; enhances solubility in alcohols. |

| Glycine Residue | No side chain | Flexible Linker. Permissive to H-bonding; slightly reduces lipophilicity compared to Z-Val-Val. |

| C-Terminus | Free Carboxylic Acid (-COOH) | pH Switch. Protonated (neutral) in acid = Organic soluble. Deprotonated (anionic) in base = Water soluble. |

Key Physical Data[6][7][8]

-

Melting Point: 146–150 °C (Solid, white powder)

-

Predicted pKa: ~3.6 (Carboxyl group)

-

Estimated LogP: ~1.8 – 2.2 (Moderately Lipophilic)

Solubility Profile: Organic vs. Aqueous[7]

The following matrix categorizes solvent compatibility for Z-Val-Gly-OH at 25°C.

Quantitative & Qualitative Solubility Matrix

| Solvent Class | Specific Solvent | Solubility Status | Operational Context |

| Polar Aprotic | DMSO, DMF | Very High (>200 mg/mL) | Primary solvents for coupling reactions and stock solutions. |

| Polar Protic | Methanol, Ethanol | High | Excellent for dissolving crude material; used in thermal recrystallization. |

| Esters | Ethyl Acetate (EtOAc) | High | Standard Extraction Solvent. The peptide partitions here from acidic water. |

| Chlorinated | Dichloromethane (DCM) | Moderate | Good for synthesis; less effective for recrystallization than EtOAc. |

| Aqueous (Acidic) | Water (pH < 3) | Insoluble | Precipitates as a white solid. Used to wash away salts/impurities. |

| Aqueous (Basic) | Water (pH > 8) | Soluble | Forms Z-Val-Gly-O⁻ Na⁺ salt. Used to extract peptide out of organics. |

| Hydrocarbons | Hexane, Ether | Insoluble | Antisolvent. Added to EtOAc solutions to force precipitation. |

Mechanistic Insights: The "pH-Switch" Extraction

The most critical solubility feature of Z-Val-Gly-OH for researchers is its pH-dependent phase transfer. This property is exploited to purify the compound without chromatography.[1]

-

Acidic Phase (pH 2): The carboxylic acid is protonated (

). The molecule is neutral and hydrophobic.-

Result: Partitions into Organic Phase (Ethyl Acetate).

-

-

Basic Phase (pH 8+): The carboxylic acid is deprotonated (

). The molecule becomes an amphiphilic anion.-

Result: Partitions into Aqueous Phase .

-

Visualization: Purification Workflow

The following diagram illustrates the standard "Acid wash / Base wash" purification logic used for Z-Val-Gly-OH.

Figure 1: Acid-Base extraction workflow exploiting the solubility switch of the C-terminal carboxyl group.

Experimental Protocols

Protocol A: Recrystallization (Antisolvent Method)

Best for high recovery of bulk material.

-

Dissolution: Dissolve crude Z-Val-Gly-OH in the minimum amount of warm Ethyl Acetate (approx. 40°C). Ensure complete dissolution.

-

Filtration: If the solution is cloudy, filter while warm to remove insoluble salts.

-

Antisolvent Addition: Slowly add Hexane (or Petroleum Ether) dropwise to the stirring ethyl acetate solution until a persistent turbidity (cloudiness) appears.

-

Crystallization: Stop stirring and place the vessel in a refrigerator (4°C) overnight. White crystals should form.

-

Collection: Filter the crystals and wash with cold Hexane.

Protocol B: Recrystallization (Thermal Method)

Best for high purity.

-

Dissolution: Suspend the solid in Ethanol/Water (1:1) .

-

Heating: Heat the mixture to boiling until the solid dissolves completely.

-

Cooling: Allow the solution to cool slowly to room temperature, then transfer to 4°C.

-

Recovery: Collect crystals via filtration.

Protocol C: Solubility Testing for Enzymatic Synthesis

Context: Thermolysin-catalyzed coupling often requires biphasic systems.

-

Prepare a biphasic system of Ethyl Acetate and Tris-HCl buffer (pH 7.5) .

-

Z-Val-Gly-OH will distribute primarily into the aqueous buffer as a salt at this pH.

-

Note: To force the reaction equilibrium toward synthesis (peptide bond formation), add high concentrations of salt (e.g., 2M NaCl) to "salt out" the hydrophobic Z-peptide product, causing it to precipitate or partition into the organic phase.

References

-

Chem-Impex International. (n.d.). Z-Val-Gly-OH Product Data & Melting Point. Retrieved from

- Kawashiro, K., et al. (1993). Esterification of N-benzyloxycarbonyldipeptides in ethanol-water with immobilized papain. Biotechnology and Bioengineering, 42(3), 309-314.

-

ChemicalBook. (2024).[3] Z-Val-Gly-OH Physical Properties and Safety. Retrieved from

- Nagase, T., et al. (2001). Novel kinetic analysis of enzymatic dipeptide synthesis: effect of pH and substrates on thermolysin catalysis.

Sources

Technical Assessment: Physicochemical Stability of N-Benzyloxycarbonyl-Valyl-Glycine (Z-Val-Gly)

Abstract

This technical guide provides a comprehensive stability profile of N-benzyloxycarbonyl-valyl-glycine (Z-Val-Gly), a protected dipeptide widely utilized as a model substrate for carboxypeptidases and a key intermediate in peptide synthesis. Unlike free dipeptides, which are prone to rapid diketopiperazine (DKP) cyclization, Z-Val-Gly exhibits enhanced stability due to N-terminal carbamate protection. However, its stability in solution is governed by pH-dependent hydrolysis kinetics and solvent interactions. This document outlines the degradation mechanisms, validated analytical protocols, and storage strategies required to maintain compound integrity in drug development and bioassay applications.

Chemical Architecture & Intrinsic Stability

Compound Identity: N-Benzyloxycarbonyl-L-valyl-glycine Abbreviation: Z-Val-Gly (or Cbz-Val-Gly) Molecular Weight: ~308.33 g/mol

The stability of Z-Val-Gly is dictated by three structural moieties:

-

The Z-Group (Benzyloxycarbonyl): A carbamate protecting group that suppresses the nucleophilicity of the N-terminal amine. This is the primary stabilizer against spontaneous cyclization.

-

The Peptide Bond (Val-Gly): The primary site of hydrolytic degradation. Steric hindrance from the Valine isopropyl side chain offers partial protection against proteolytic and hydrolytic attack compared to Gly-Gly analogs.

-

The C-Terminal Carboxyl: In its free acid form, it is relatively stable. However, in the presence of activating agents or under specific enzymatic conditions, it drives reactivity.

Senior Scientist Note: The DKP "Safety Lock"

In free dipeptides (e.g., H-Val-Gly-OH), the N-terminal amine can attack the C-terminal carbonyl, releasing water to form a cyclic diketopiperazine (DKP). In Z-Val-Gly, the nitrogen lone pair is delocalized into the carbamate carbonyl (Z-group), drastically reducing its nucleophilicity. Therefore, DKP formation is kinetically inhibited in Z-Val-Gly unless the Z-group is first removed or compromised.

Degradation Pathways: Mechanism & Causality

Understanding the "why" behind degradation allows for predictive stability modeling.

Hydrolytic Cleavage (pH-Dependent)

The primary degradation pathway in solution is the hydrolysis of the amide (peptide) bond.

-

Acidic Conditions (pH < 3): The peptide bond is generally stable at moderate acidity. However, the Z-group itself is susceptible to cleavage by strong acids (e.g., HBr/AcOH) or Lewis acids, though it remains stable in dilute aqueous acids (e.g., 0.1% TFA) used in HPLC.

-

Neutral Conditions (pH 4–8): Z-Val-Gly exhibits maximum stability here. The rate of spontaneous hydrolysis is negligible at room temperature.

-

Alkaline Conditions (pH > 9): Base-catalyzed hydrolysis of the peptide bond accelerates significantly. Furthermore, high pH can induce racemization of the L-Valine residue, converting the active L-isomer into the inactive D-isomer.

Enzymatic Degradation

Z-Val-Gly is a specific substrate for Carboxypeptidase Y (CPY) . While this is often the intended reaction in bioassays, unintentional contamination with microbial peptidases in non-sterile buffers will lead to rapid cleavage into N-Benzyloxycarbonyl-Valine (Z-Val) and free Glycine.

Pathway Visualization

The following diagram illustrates the competitive degradation logic.

Experimental Profiling: Validated Protocols

To ensure data integrity, stability must be assessed using a self-validating system. The following protocols are designed to differentiate between chemical instability and method artifacts.

Solubility & Preparation

Z-Val-Gly has limited solubility in pure water due to the hydrophobic Z-group and Valine side chain.

-

Stock Solution: Dissolve in DMSO or Methanol (10–50 mM).

-

Working Solution: Dilute stock into aqueous buffer. If precipitation occurs, adjust pH to > 7.0 to ionize the C-terminal carboxylic acid (forming the carboxylate salt), which drastically increases solubility.

Analytical Method: RP-HPLC

Standard UV detection at 214 nm (peptide bond) and 254 nm (Z-group aromatic ring) provides dual-confirmation of peak identity.

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 3.5 µm) | Provides hydrophobic retention necessary for Z-protected peptides. |

| Mobile Phase A | Water + 0.1% TFA | Acidic pH suppresses silanol activity and keeps carboxyls protonated for sharp peaks. |

| Mobile Phase B | Acetonitrile + 0.1% TFA | ACN is preferred over Methanol for lower backpressure and better Z-group solubility. |

| Gradient | 5% to 60% B over 20 min | Z-Val-Gly is relatively hydrophobic; it will elute later than free Gly or Val. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |

| Detection | 254 nm | Specific for the Z-group. Degradation products losing the Z-group will disappear from this channel. |

Protocol: pH-Rate Profiling

Objective: Determine the half-life (

-

Buffer Preparation: Prepare 50 mM buffers: Citrate (pH 3), Phosphate (pH 7), Borate (pH 10).

-

Spiking: Spike Z-Val-Gly stock (in DMSO) into each buffer to a final conc. of 100 µM.

-

Incubation: Incubate at 25°C and 37°C in a thermomixer.

-

Sampling: Aliquot at

hours. -

Quenching: Immediately dilute alkaline samples 1:1 with 1% TFA to stop hydrolysis before injection.

-

Analysis: Quantify remaining Z-Val-Gly Area% vs. Time.

Workflow Visualization:

Figure 2: Kinetic profiling workflow ensuring reaction termination prior to analysis.

Stability Summary & Storage Recommendations

Based on the physicochemical properties of the Z-Val-Gly scaffold, the following stability windows are established:

| Condition | Stability Estimate | Mechanism of Failure |

| Solid State (-20°C) | > 2 Years | Negligible degradation if kept dry. |

| Solution (pH 4-7, 4°C) | 1-2 Weeks | Slow hydrolysis; potential microbial growth (use 0.02% azide if permissible). |

| Solution (pH > 9) | < 24 Hours | Base-catalyzed hydrolysis; Racemization. |

| DMSO/DMF Stock | 3-6 Months | Stable if water-free. Hygroscopic solvents can introduce water, leading to slow hydrolysis. |

Handling Best Practices

-

Avoid Repeated Freeze-Thaw: Although the Z-group is robust, repeated phase transitions can induce aggregation or precipitation. Aliquot stocks.[1][2]

-

Solvent Choice: For biological assays, dissolve in 100% DMSO, then dilute into the assay buffer immediately before use. Keep the final DMSO concentration < 1% to avoid affecting enzyme activity.

-

Sterility: Z-Val-Gly is a nutrient source for bacteria. Filter-sterilize (0.22 µm) aqueous solutions to prevent enzymatic digestion by contaminants.

References

- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley. (Foundational text on peptide bond thermodynamics and Z-group stability).

- Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag.

-

Sigma-Aldrich (Merck). Product Specification: N-Carbobenzyloxy-L-valyl-glycine. (Source for physical constants and solubility data).

-

Welply, J. K., et al. (1981). "Carboxypeptidase Y: Hydrolysis of Z-dipeptides." Journal of Biological Chemistry. (Establishes Z-Val-Gly as a specific enzymatic substrate).

-

Goolcharran, C., & Borchardt, R. T. (1998). "Kinetics of Diketopiperazine Formation." Journal of Pharmaceutical Sciences. (Contextualizes the stability of protected vs. unprotected dipeptides).

Sources

A Technical Guide to the Physicochemical Characterization of Z-Val-Gly-OH: Melting Point and Physical Appearance

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide chemistry and the development of novel therapeutics, the meticulous characterization of synthetic intermediates is a cornerstone of quality, purity, and reproducibility. The protected dipeptide, Z-Val-Gly-OH (N-benzyloxycarbonyl-L-valylglycine), represents a fundamental building block in the synthesis of more elaborate peptide structures. Its core physicochemical properties, namely its melting point and physical appearance, serve as critical first-pass indicators of its identity and purity. This technical guide offers a comprehensive examination of these characteristics for Z-Val-Gly-OH, providing essential data and protocols for professionals engaged in research and drug development.

The benzyloxycarbonyl (Z) group is a venerable and widely employed amine protecting group in peptide synthesis. The integrity of Z-protected amino acids and peptide fragments is of utmost importance for the successful stepwise elongation of the peptide chain and for minimizing the formation of unwanted side-products. An accurate and consistent melting point, along with a uniform physical appearance, are the frontline metrics in quality control, promptly signaling potential impurities or degradation should they deviate from established benchmarks.

Physicochemical Properties of Z-Val-Gly-OH

Physical Appearance

Z-Val-Gly-OH is consistently characterized as a white to off-white solid or powder[1][2]. This visual assessment is a primary and immediate quality control measure. Any notable deviation in coloration, such as the emergence of a yellow or brown hue, may suggest the presence of impurities or degradation byproducts. The substance typically presents as a crystalline or amorphous powder.

Table 1: Summary of Physicochemical Data for Z-Val-Gly-OH

| Parameter | Value | Source(s) |

| Chemical Name | N-benzyloxycarbonyl-L-valylglycine | |

| Synonyms | Z-Val-Gly-OH, Z-L-valyl-L-glycine | [1][3] |

| CAS Number | 2790-84-3 | [1][3] |

| Molecular Formula | C₁₅H₂₀N₂O₅ | [1][3] |

| Molecular Weight | 308.33 g/mol | [1][3] |

| Physical Appearance | White to off-white powder/solid | [1][2] |

| Melting Point | 146-150 °C | [1] |

Melting Point

The melting point of a crystalline solid is defined as the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this phase change occurs over a characteristically narrow temperature range. The sharpness of this melting range is a robust indicator of purity; the presence of impurities typically leads to a depression and broadening of the melting point range. The established melting point for Z-Val-Gly-OH is 146-150 °C [1].

For comparative purposes, the melting points of related Z-protected amino acids and dipeptides can offer valuable context for understanding the thermal behavior of Z-Val-Gly-OH:

The higher melting point of Z-Val-Gly-OH in comparison to its constituent amino acid derivatives is an expected outcome, attributable to its greater molecular weight and the enhanced potential for more extensive intermolecular hydrogen bonding within the crystal lattice of the dipeptide.

Experimental Protocols

Determination of Physical Appearance

Objective: To visually inspect and systematically document the physical characteristics of a Z-Val-Gly-OH sample.

Materials:

-

Spatula

-

White weighing paper or a watch glass

-

Microscope (optional, for a more detailed examination of crystal morphology)

Procedure:

-

Transfer a small, representative portion of the Z-Val-Gly-OH sample onto a clean, dry piece of white weighing paper or a watch glass.

-

Under adequate lighting, observe the sample against both a white and a dark background to accurately ascertain its color.

-

Rigorously document the color of the sample (e.g., white, off-white, pale yellow).

-

Examine the physical form of the solid and record a detailed description (e.g., crystalline powder, amorphous powder, granular solid).

-

For a more in-depth analysis of the crystal structure, a small quantity of the sample can be examined under a microscope to observe the crystal habit.

-

Compare the empirical observations with the reference data for pure Z-Val-Gly-OH.

Determination of Melting Point

Objective: To precisely determine the melting point range of a Z-Val-Gly-OH sample.

Materials:

-

Melting point apparatus (e.g., a digital melting point device or a Thiele tube with a suitable oil bath)

-

Capillary tubes (sealed at one end)

-

A finely powdered sample of Z-Val-Gly-OH

-

A calibrated thermometer

Procedure:

-

Sample Preparation:

-

Confirm that the Z-Val-Gly-OH sample is dry and has been finely powdered. If necessary, gently triturate the crystals using a mortar and pestle.

-

Introduce a small quantity of the solid into a capillary tube by tapping the open end into the powdered sample.

-

Invert the tube and gently tap it on a hard surface to compact the solid at the sealed end. The final packed sample height should be approximately 2-3 mm.

-

-

Melting Point Measurement (utilizing a digital apparatus):

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

Program a suitable ramp rate for the temperature increase. A slower ramp rate, on the order of 1-2 °C per minute, is imperative for achieving an accurate melting point range, particularly as the temperature approaches the anticipated melting point.

-

Carefully observe the sample through the magnified viewing portal.

-

Record the temperature at which the first sign of liquid formation is observed (the onset of melting).

-

Continue the observation and record the temperature at which the entire sample has transitioned into a liquid state (the completion of melting).

-

The melting point should be reported as a range, from the onset to the completion of melting (e.g., 146-149 °C).

-

-

Data Interpretation:

-

A sharp melting point range, typically within 1-2 °C, is indicative of a high-purity compound.

-

A melting point range that is broad or depressed relative to the reference value suggests the presence of impurities.

-

Scientific Rationale and Trustworthiness

The outlined protocols are standard and self-validating methodologies in the field of chemical analysis. The reliability of these techniques is rooted in their simplicity and the direct correlation between the observed physical properties and the chemical purity of the substance under investigation.

-

Causality in Experimental Choices: The selection of a slow heating rate during the determination of the melting point is of paramount importance. Rapid heating can result in an inaccurate and artificially broadened melting range due to a thermal lag between the thermometer reading and the actual temperature of the sample. The use of a finely powdered sample ensures a uniform distribution of heat.

-

Self-Validating System: The consistency of the physical appearance and the sharpness of the melting point across different synthesized batches of Z-Val-Gly-OH furnish a dependable internal validation of the manufacturing process. Any significant deviation serves as an immediate alert to a potential issue with the synthesis, purification, or stability of the compound.

Visualization of the Characterization Workflow

The following diagram provides a logical illustration of the workflow for the physicochemical characterization of Z-Val-Gly-OH.

Caption: Workflow for the physicochemical characterization of Z-Val-Gly-OH.

Conclusion

The precise determination of the melting point and physical appearance of Z-Val-Gly-OH is an essential and non-negotiable aspect of its quality control and characterization. A white to off-white powder exhibiting a melting point within the 146-150 °C range is indicative of a high-purity sample. The robust and straightforward experimental protocols detailed within this guide equip researchers and drug development professionals with the requisite tools to confidently evaluate the quality of this pivotal dipeptide intermediate, thereby safeguarding the integrity of their synthetic endeavors.

References

-

Chem-Impex. ZL-valil-L-glicina. [Link]

-

Wikipedia. Nitroglycerin. [Link]

-

Merck Millipore. (2021). Safety Data Sheet. [Link]

-

Cheméo. Chemical Properties of 1-Propanol, 2,2-dimethyl- (CAS 75-84-3). [Link]

-

Cheméo. Chemical Properties of Benzene, 1-methoxy-3-methyl- (CAS 100-84-5). [Link]

-

ExamSIDE.Com. Biomolecules | Chemistry | JEE Main Previous Year Questions. [Link]

-

Aakash Institute. Compound Microscope, Working, Magnification, Practice Problems, FAQs. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Z-Val-Gly-OH | CAS 2790-84-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Sigma Aldrich Z-Gly-Oh 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

basic reaction mechanism of Z-Val-Gly-OH hydrolysis

Technical Deep Dive: Hydrolytic Cleavage of N-Carbobenzyloxy-L-Valyl-Glycine (Z-Val-Gly-OH)

Executive Summary

This technical guide dissects the hydrolysis mechanisms of Z-Val-Gly-OH , a protected dipeptide serving as a critical model substrate in protease kinetics and peptide stability studies. Unlike simple glycine oligomers, the presence of the Carbobenzyloxy (Z or Cbz) protecting group and the bulky,

This document details two distinct cleavage pathways:

-

Enzymatic Hydrolysis (Thermolysin-mediated): The primary focus for drug development applications, utilizing a Zinc-metalloprotease mechanism.

-

Chemical Hydrolysis (Acid/Base-catalyzed): The baseline stability profile critical for formulation.

Molecular Architecture & Reactivity Profile

Before analyzing the cleavage, one must understand the substrate's structural determinants:

-

The Z-Group (N-terminal Protection): The benzyloxycarbonyl group eliminates the basicity of the N-terminus.

-

Expert Insight: In uncatalyzed hydrolysis, this prevents "backbiting" (intramolecular aminolysis) that typically leads to diketopiperazine (DKP) formation in free dipeptides. Therefore, Z-Val-Gly-OH hydrolysis follows purely linear kinetics, simplifying data analysis.

-

-

Valine (P1 Residue): The isopropyl side chain is

-branched.-

Kinetic Consequence: In both enzymatic and chemical hydrolysis, Valine introduces significant steric hindrance compared to Alanine or Leucine. This makes Z-Val-Gly-OH a "slow" substrate, ideal for capturing pre-steady-state kinetics or studying enzyme subsite stereoselectivity.

-

-

Glycine (P1' Residue): The lack of a side chain provides conformational flexibility at the scissile bond, allowing the carbonyl oxygen to orient effectively toward catalytic metal centers (e.g.,

).

Enzymatic Mechanism: The Metalloprotease Model

The most scientifically relevant hydrolysis of Z-Val-Gly-OH occurs via Thermolysin (EC 3.4.24.27), a thermostable neutral metalloproteinase. This mechanism is the archetype for zinc-dependent proteases (e.g., ACE, MMPs).

The General Base Mechanism (Glu143 Pathway)

The reaction is driven by a Zinc ion (

-

Substrate Binding (Michaelis Complex):

-

The carbonyl oxygen of the Valine residue coordinates to the active site

, displacing a solvent molecule or expanding the coordination sphere. -

The Z-group docks into the hydrophobic S1 subsite, anchoring the molecule.

-

-

Nucleophilic Attack:

-

The

ion acts as a Lewis acid, polarizing the carbonyl bond ( -

Glu143 acts as a general base, abstracting a proton from a zinc-bound water molecule.

-

The resulting hydroxide ion (

) attacks the carbonyl carbon of Valine.

-

-

Tetrahedral Intermediate:

-

A gem-diolate intermediate forms, stabilized by the Zinc ion and hydrogen bonding from His231 (and potentially Tyr157).

-

-

Proton Transfer & Collapse:

-

Product Release:

-

Z-Val-OH and H-Gly-OH are released. Water re-binds to the Zinc.

-

Visualization: Thermolysin Catalytic Cycle

Caption: The catalytic cycle of Thermolysin hydrolyzing Z-Val-Gly-OH via the Zinc-promoted General Base mechanism.

Experimental Validation: Protocols & Methodology

To validate this mechanism or screen inhibitors, a robust HPLC assay is required. The Z-group allows for dual-wavelength detection, providing a self-validating quality check.

Protocol: RP-HPLC Kinetic Assay

Objective: Quantify the rate of disappearance of Z-Val-Gly-OH and appearance of Z-Val-OH.

Reagents:

-

Buffer: 0.1 M MOPS or Tris-HCl, pH 7.0 (containing 10 mM

for enzyme stability). -

Enzyme: Thermolysin (lyophilized, dissolve in buffer immediately prior to use).

-

Stop Solution: 10% Trifluoroacetic acid (TFA) or 50 mM EDTA (chelates Zinc, instantly stopping reaction).

Workflow:

-

Preparation: Prepare 1 mM stock of Z-Val-Gly-OH in 50% Methanol/Water (solubility aid). Dilute to 100

in reaction buffer. -

Incubation: Equilibrate substrate at 25°C. Add Thermolysin (final conc. ~0.1

). -

Sampling: At

min, withdraw 50 -

Quenching: Immediately mix with 50

Stop Solution. -

Analysis: Inject 20

onto HPLC.

HPLC Conditions (Self-Validating System):

| Parameter | Setting | Rationale |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax or Poroshell), 3.5 | Strong retention of hydrophobic Z-group allows clear separation. |

| Mobile Phase A | 0.1% TFA in Water | Ion-pairing agent for sharp peaks. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Elutes hydrophobic fragments. |

| Gradient | 10% B to 60% B over 15 min | Z-Val-Gly-OH elutes later than Z-Val-OH due to extra glycine polarity? Correction: Z-Val-OH is more hydrophobic than Z-Val-Gly-OH (free acid vs peptide bond). Actually, the loss of Glycine (polar zwitterion) usually makes the Z-Val-OH fragment elute later or similarly depending on pH. However, standard elution order is usually Product (Z-Val-OH) then Substrate (Z-Val-Gly-OH) on C18 due to the polar C-term of the dipeptide. Validation required in pilot run. |

| Detection | Channel 1: 214 nm (Amide bond) | Detects all peptide bonds. |

| Detection | Channel 2: 254 nm (Z-group) | Critical Control: Only Z-containing species appear here. Glycine (product) is invisible. Ratio of 214/254 helps confirm peak identity. |

Data Processing Logic

Caption: Dual-wavelength detection strategy for validating Z-Val-Gly-OH hydrolysis.

Comparative Kinetics Data

The following table summarizes the kinetic behavior of Z-Val-Gly-OH compared to other substrates, highlighting the "Valine Effect" (Steric hindrance).

| Substrate | Enzyme | Relative Rate | Mechanistic Note | |

| Z-Val-Gly-OH | Thermolysin | ~10-50 | Low | |

| Z-Leu-Gly-OH | Thermolysin | > 500 | High | Leucine (isobutyl) fits S1 pocket optimally; no |

| Z-Gly-Gly-OH | Thermolysin | < 1 | Very Low | Lack of hydrophobic side chain reduces binding affinity ( |

| Z-Val-Gly-OH | Acid (pH 1, 80°C) | N/A | Slow chemical hydrolysis; rate limited by amide resonance stability [2]. |

References

-

Inouye, K. et al. (2001). "Novel kinetic analysis of enzymatic dipeptide synthesis: effect of pH and substrates on thermolysin catalysis." Biochemical Journal/NIH.

- Radzicka, A. & Wolfenden, R. (1996). "Rates of Uncatalyzed Peptide Bond Hydrolysis in Neutral Solution and the Transition State Affinities of Proteases." Journal of the American Chemical Society.

-

Matthews, B.W. (1988). "Structural basis of the action of thermolysin and related zinc metalloproteases." Accounts of Chemical Research. (Foundational mechanism source).[3]

-

RSC Publishing. (2019). "The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions." Royal Society of Chemistry.

Sources

Application Note: High-Efficiency Enzymatic Esterification of Z-Val-Gly-OH using Papain

Executive Summary

This application note details the protocol for the enzymatic esterification of Z-Val-Gly-OH (N-benzyloxycarbonyl-L-valyl-glycine) using Papain (EC 3.4.22.2). Unlike chemical esterification, which often requires harsh acidic conditions or toxic coupling reagents (e.g., DCC/DMAP) that risk racemization of the C-terminal residue, papain-catalyzed esterification proceeds under mild conditions with high stereospecificity.

This protocol leverages the "pH Memory" effect of enzymes in organic solvents and Thermodynamic Control (Reverse Hydrolysis) to drive the equilibrium toward ester synthesis.

Scientific Foundation & Mechanism

Substrate Specificity (The "S2" Subsite Rule)

Papain is a cysteine protease with a well-defined substrate binding cleft. Its specificity is primarily driven by the S2 subsite , a hydrophobic pocket that binds the amino acid residue at the P2 position of the substrate (the second residue from the cleavage site).

-

Substrate: Z-Val -Gly-OH

-

Analysis: The Valine (Val) residue is at the P2 position.[1] Papain has a strong affinity for bulky hydrophobic residues (Val, Phe, Leu) at S2.[2] This makes Z-Val-Gly-OH an excellent substrate for this enzyme, significantly superior to substrates with hydrophilic P2 residues.

Mechanism of Action: Ping-Pong Bi-Bi

The reaction follows a Ping-Pong Bi-Bi mechanism involving a covalent acyl-enzyme intermediate.

-

Acylation: The active site Thiol (Cys-25) attacks the carbonyl carbon of Z-Val-Gly-OH, releasing water (in reverse hydrolysis) and forming the Acyl-Enzyme Intermediate (Thioester).

-

Deacylation: An alcohol nucleophile (R-OH) attacks the acyl-enzyme, releasing the ester product and regenerating the free enzyme.

Figure 1: Ping-Pong Bi-Bi mechanism for the papain-catalyzed esterification of Z-Val-Gly-OH.

Critical Parameters for Success

The "pH Memory" Effect

Enzymes suspended in organic solvents cannot ionize; they retain the ionization state of the aqueous solution from which they were lyophilized.

-

Requirement: Papain must be lyophilized from a buffer at pH 8.0 – 9.0 .

-

Reasoning: While papain's hydrolytic optimum is pH 6-7, esterification requires the nucleophile (alcohol) to be reactive and the enzyme structure to be competent for synthesis. A slightly alkaline "memory" favors the deprotonation of the nucleophile and suppresses the reverse reaction (hydrolysis).

Water Activity ( )

Water is a competitive nucleophile. To favor esterification:

-

High

: Leads to Hydrolysis (Substrate remains acid). -

Low

: Leads to Esterification (Synthesis). -

Optimal Range: 0.5% – 2.0% (v/v) water content. Total dryness leads to enzyme rigidity and inactivity; trace water is essential for enzyme flexibility ("lubrication").

Materials & Equipment

| Component | Specification | Purpose |

| Enzyme | Papain (Carica papaya), crude or purified | Catalyst.[3][4][5][6][7][8] |

| Substrate | Z-Val-Gly-OH | N-protected dipeptide acid. |

| Nucleophile/Solvent | Absolute Ethanol or Methanol | Acts as both solvent and reactant. |

| Buffer (Pre-treatment) | 0.1 M Tris-HCl or Phosphate, pH 9.0 | Sets enzyme ionization state ("Memory"). |

| Additives | L-Cysteine, EDTA | Activator (keeps active site reduced) and stabilizer.[2] |

| Desiccant | Molecular Sieves (3Å), activated | Maintains low water activity. |

Experimental Protocol

Phase 1: Enzyme Preparation (pH Tuning)

This step is critical. Do not use commercial papain powder directly without pH adjustment.

-

Dissolution: Dissolve 1.0 g of Papain in 50 mL of 0.1 M Tris-HCl buffer (pH 9.0) containing 5 mM L-Cysteine and 1 mM EDTA.

-

Equilibration: Stir gently at 4°C for 30 minutes.

-

Lyophilization: Freeze the solution in liquid nitrogen and lyophilize (freeze-dry) for 24-48 hours until a dry powder is obtained.

-

Storage: Store the "pH-tuned" enzyme at -20°C under desiccant.

Phase 2: Esterification Reaction

Example: Synthesis of Z-Val-Gly-OEt (Ethyl Ester)

-

Substrate Solution: In a reaction vial, dissolve 100 mg (approx. 0.32 mmol) of Z-Val-Gly-OH in 5 mL of absolute Ethanol .

-

Note: If solubility is poor, add small amounts of Dichloromethane (DCM) or DMF, but keep Ethanol >90%.

-

-

Water Adjustment: Add 50 µL of buffer (pH 9.0) to the solvent mixture (approx 1% v/v water) to ensure enzyme flexibility.

-

Enzyme Addition: Add 50 mg of the pH-tuned Papain (from Phase 1).

-

Ratio: Typically 50-100% w/w relative to substrate.

-

-

Incubation: Seal the vial tightly. Incubate at 37°C with orbital shaking (200 rpm).

-

Optional: Add 100 mg of activated 3Å Molecular Sieves to scavenge water produced during the reaction, driving equilibrium to the right.

-

-

Monitoring: Monitor reaction progress by HPLC or TLC every 4 hours.

-

TLC System: Chloroform:Methanol:Acetic Acid (90:8:2). Product will have a higher

(less polar) than the starting acid.

-

Phase 3: Workup and Purification

-

Termination: Filter the reaction mixture to remove the insoluble enzyme and molecular sieves.

-

Recycling: The filtered enzyme can often be reused 2-3 times.

-

-

Evaporation: Remove the solvent (Ethanol) under reduced pressure (Rotary Evaporator).

-

Extraction: Dissolve residue in Ethyl Acetate (20 mL). Wash with:

-

5% Citric Acid (removes any unreacted enzyme/protein traces).

-

5% Sodium Bicarbonate (removes unreacted Z-Val-Gly-OH acid).

-

Brine (saturated NaCl).

-

-

Drying: Dry organic layer over anhydrous

, filter, and concentrate.

Figure 2: Operational workflow for the enzymatic esterification process.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| No Reaction (<5% yield) | Enzyme inactive or "pH Memory" wrong. | Ensure Papain was lyophilized from pH 9.0 buffer. Ensure L-Cysteine was added to activate the thiol group. |

| Hydrolysis (Acid remains) | Water content too high. | Use absolute alcohol. Add molecular sieves. Reduce added buffer to 0.5%. |

| Slow Reaction Rate | Enzyme rigidity (too dry). | Increase water content slightly (to 1.5 - 2.0%). Enzymes need a hydration shell to function. |

| Low Solubility | Substrate insoluble in alcohol. | Use a co-solvent system: 20% DMF / 80% Ethanol. Papain tolerates DMF well up to 30-40%. |

References

-

Berger, A., & Schechter, I. (1970). Mapping the active site of papain with the aid of peptide substrates and inhibitors. Philosophical Transactions of the Royal Society of London. B, Biological Sciences, 257(813), 249-264.

-

Klibanov, A. M. (2001). Improving enzymes by using them in organic solvents.[9] Nature, 409(6817), 241-246.

-

Zaks, A., & Klibanov, A. M. (1985). Enzyme-catalyzed processes in organic solvents.[9][10] Proceedings of the National Academy of Sciences, 82(10), 3192-3196.

-

Cantacuzene, D., & Guerreiro, C. (1989). Papain-catalyzed synthesis of dipeptides.[3][5][6][8][11][12] Tetrahedron, 45(3), 741-748. (Validating Z-group protection in Papain synthesis).

-

Xiang, H., et al. (2004). Esterification of N-benzyloxycarbonyl-dipeptides in ethanol–water with immobilized papain. Journal of Chemical Technology & Biotechnology. (Specific reference to Z-Val-X esterification).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 半胱氨酸蛋白酶——木瓜蛋白酶的特性和产品 [sigmaaldrich.com]

- 3. Papain catalyzed synthesis of glyceryl esters of N-protected amino acids and peptides for the use in trypsin catalyzed peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The specificity of the S1 subsite of papain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 7. Subclassification and Biochemical Analysis of Plant Papain-Like Cysteine Proteases Displays Subfamily-Specific Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Esterification of N-benzyloxycarbonyldipeptides in ethanol-water with immobilized papain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Improving enzymes by using them in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 12. Papain-catalyzed peptide bond formation: enzyme-specific activation with guanidinophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Design and Synthesis of Chromogenic Protease Substrates Using Z-Val-Gly-OH

Introduction & Chemical Foundation

Z-Val-Gly-OH (N-Benzyloxycarbonyl-L-valyl-glycine) serves as a critical dipeptide intermediate in the synthesis of chromogenic and fluorogenic substrates for protease profiling. Its structural utility lies in the Schechter and Berger nomenclature , where it typically occupies the P2-P3 positions relative to the scissile bond.

The hydrophobic Valine (P3) and flexible Glycine (P2) residues create a specific recognition motif favored by various metalloproteases (e.g., Clostridium collagenase) and serine proteases (e.g., Urokinase) when coupled with a specific P1 residue (often Arginine or Lysine).

Chemical Properties

| Property | Specification |

| IUPAC Name | N-Benzyloxycarbonyl-L-valyl-glycine |

| Molecular Weight | 308.33 g/mol |

| Solubility | Soluble in DMF, DMSO, Methanol; Poorly soluble in water. |

| Stability | Stable at room temperature; Hygroscopic (store desiccated at -20°C). |

| Role | N-terminal protected peptide donor for fragment condensation. |

Synthesis Protocol: The Mixed Anhydride Coupling

The most challenging step in utilizing Z-Val-Gly-OH for chromogenic substrates is coupling the carboxyl group to a chromophore like p-nitroaniline (pNA) . pNA is a weak nucleophile due to the electron-withdrawing nitro group, rendering standard EDC/NHS coupling inefficient.

Methodology: We utilize the Mixed Anhydride Method (Isobutyl Chloroformate) to activate the carboxyl group of Glycine, ensuring high-yield coupling to pNA or a P1-pNA fragment.

Reagents Required[1][2][3][4][5]

-

Precursor: Z-Val-Gly-OH (1.0 eq)

-

Chromophore: p-Nitroaniline (pNA) (1.0 eq)[1]

-

Activator: Isobutyl Chloroformate (IBCF) (1.1 eq)

-

Base: N-Methylmorpholine (NMM) (1.1 eq)

-

Solvent: Anhydrous Tetrahydrofuran (THF) or DMF

Step-by-Step Protocol

-

Activation (Formation of Mixed Anhydride):

-

Dissolve Z-Val-Gly-OH (10 mmol) in anhydrous THF (50 mL) under nitrogen atmosphere.

-

Cool the solution to -15°C (Critical: prevents disproportionation of the anhydride).

-

Add N-Methylmorpholine (NMM). Stir for 5 minutes.

-

Dropwise add Isobutyl Chloroformate (IBCF).

-

Observation: A white precipitate (NMM·HCl) may form. Stir for 15 minutes at -15°C.

-

-

Coupling (Nucleophilic Attack):

-

Add p-nitroaniline (pNA) directly to the cold mixture.

-

Note: If pNA solubility is an issue, dissolve it in a minimal amount of DMF first.

-

Allow the reaction to warm to room temperature slowly over 4 hours.

-

Stir overnight (12–16 hours).

-

-

Work-up & Purification:

-

Evaporate solvent under reduced pressure.

-

Dissolve residue in Ethyl Acetate.

-

Wash Sequence:

-

Dry over

, filter, and concentrate. -

Recrystallization: Use Ethanol/Ether to obtain the pure product Z-Val-Gly-pNA.

-

Synthesis Pathway Diagram[3]

Figure 1: Chemical synthesis pathway utilizing the Mixed Anhydride method to overcome the low nucleophilicity of p-nitroaniline.

Enzymatic Assay Protocol

Once synthesized, the substrate (e.g., Z-Val-Gly-pNA or Z-Val-Gly-Arg-pNA) is used to profile protease activity. The enzyme cleaves the amide bond, releasing free pNA, which is yellow.

Assay Conditions

-

Buffer: 50 mM Tris-HCl, pH 7.5 (Include 10 mM

if testing metalloproteases). -

Substrate Stock: 20 mM in DMSO.

-

Temperature: 37°C.[1]

Workflow

-

Blanking: Add 980 µL Buffer + 20 µL Substrate to cuvette. Record

(Background). -

Reaction: Add 970 µL Buffer + 20 µL Substrate + 10 µL Enzyme.

-

Kinetic Read: Measure

every 30 seconds for 10 minutes.

Self-Validating Step: The Standard Curve

Do not rely solely on literature extinction coefficients. Create a pNA standard curve in your specific assay buffer.

-

Prepare pNA standards (0, 10, 20, 50, 100 µM).

-

Measure

.[1][3] -

Calculate the slope (

). This accounts for pH and solvent effects.

Enzyme Kinetics Logic

Figure 2: Kinetic mechanism of the protease assay. The rate of yellow color formation is directly proportional to enzyme activity.

Data Analysis & Troubleshooting

Calculating Activity

Calculate the velocity (

-

: Extinction coefficient of pNA (typically 9,800

- : Path length (1 cm).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Synthesis Yield | Moisture in THF during activation. | Use freshly distilled THF; ensure -15°C is maintained. |

| High Background Absorbance | Free pNA contamination in substrate. | Recrystallize substrate; wash thoroughly with citric acid. |

| Non-Linear Kinetics | Substrate depletion (>10% conversion). | Dilute enzyme; measure initial velocity ( |

| Precipitation in Assay | Substrate insolubility in aqueous buffer. | Limit final DMSO concentration to <5%; lower substrate conc. |

References

-

Huang, K., et al. (2011). A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Lottenberg, R., & Jackson, C. M. (1983).[4] Solution composition dependent variation in extinction coefficients for p-nitroaniline. Biochimica et Biophysica Acta. Retrieved from [Link]

Sources

Application Note: Strategic Coupling of Z-Val-Gly-OH in Solid Phase Peptide Synthesis

Executive Summary

This guide details the protocol for the solid-phase coupling of Z-Val-Gly-OH (N-benzyloxycarbonyl-L-valyl-glycine). While standard Solid Phase Peptide Synthesis (SPPS) typically relies on stepwise amino acid addition, the use of dipeptide building blocks like Z-Val-Gly-OH represents a segment condensation strategy .

This specific building block offers a unique chemical advantage: the C-terminal residue is Glycine . Because Glycine is achiral, its carboxyl group can be activated using high-potency reagents (e.g., HATU, HBTU) without the risk of racemization via oxazolone formation. This allows researchers to introduce the hydrophobic Val-Gly motif with high efficiency and enantiomeric purity, provided that the Z-group (Cbz) is intended as a permanent N-terminal cap or orthogonal protecting group.

Scientific Rationale & Mechanism

The "Glycine Advantage" in Segment Condensation

In standard peptide coupling, activating a peptide fragment (rather than a single amino acid) carries a high risk of epimerization at the C-terminal residue. This occurs because the activated carboxyl group can cyclize with the preceding amide backbone to form an oxazolone (azlactone) intermediate. This intermediate can tautomerize, destroying the chirality of the C-terminal alpha-carbon.

However, Z-Val-Gly-OH is immune to this specific failure mode:

-

Activation Site: The carboxyl group of Glycine is activated.

-

Chirality: Glycine has no chiral center (two hydrogens on the alpha-carbon).

-

Result: Even if an oxazolone forms, there is no stereocenter to invert. The upstream Valine chiral center is protected by the carbamate (Z) group and is too distant to be affected.

Solubility and Aggregation

The Val-Gly sequence is hydrophobic and prone to

Critical Parameters

| Parameter | Recommendation | Rationale |

| Coupling Reagent | HATU / HOAt or DIC / Oxyma Pure | Since racemization is not a concern for C-term Gly, potent phosphonium/uronium reagents (HATU) are preferred to drive the reaction of the bulky Val-Gly unit. |

| Base | DIPEA (Diisopropylethylamine) | Collidine is milder, but DIPEA is standard for HATU couplings. Maintain Base:Reagent ratio of 2:1. |

| Solvent | DMF (Standard) or NMP (Difficult sequences) | NMP offers better resin swelling for hydrophobic sequences. |

| Stoichiometry | 3.0 - 4.0 Equivalents | Dipeptides diffuse slower than single amino acids; excess drives kinetics. |

| Fmoc Compatibility | Orthogonal | The Z (Cbz) group is stable to Piperidine (Fmoc removal) and TFA (Cleavage). It is removed by HF, TFMSA, or Hydrogenolysis. |

Experimental Protocol

Materials Required

-

Resin: Rink Amide or Wang resin (pre-swelled).

-

Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Coupling Procedure

Step 1: Resin Preparation

-

Swell the resin (typically 0.1 mmol scale) in DMF for 20 minutes.

-

Deprotect the N-terminus of the resin-bound peptide (e.g., 20% Piperidine/DMF if Fmoc chemistry) and wash thoroughly (3x DMF, 3x DCM, 3x DMF).

Step 2: Activation (Pre-activation is recommended)

-

In a small vial, dissolve Z-Val-Gly-OH (3 equivalents relative to resin loading) in minimum DMF.

-

Add HATU (2.9 equivalents).

-

Add DIPEA (6 equivalents).

-

Vortex briefly and let stand for 30-60 seconds . Note: Do not age the activated ester longer than 2-3 minutes to avoid guanidinylation side reactions.

Step 3: Coupling

-

Add the activated solution to the resin reaction vessel.

-

Agitate (shake or vortex) at room temperature for 60 to 90 minutes .

-

Optimization: For highly aggregated sequences, heat to 50°C (microwave or water bath).

-

-

Drain the reaction vessel.

Step 4: Washing

-

Wash resin with DMF (3 x 1 min).

-

Wash resin with DCM (3 x 1 min).

Step 5: Validation (Kaiser Test)

-

Perform a Kaiser Test (Ninhydrin).

-

Colorless/Yellow beads: Coupling complete.

-

Blue beads: Incomplete coupling. Action: Re-couple using DIC/Oxyma Pure or repeat HATU coupling.

-

Mechanistic Visualization

The following diagrams illustrate the workflow and the chemical rationale for the safety of this coupling.

Workflow Diagram

Figure 1: Standard workflow for segment condensation of Z-Val-Gly-OH onto solid support.

Why Racemization is Prevented (The Glycine Effect)

Figure 2: Mechanistic pathway showing that even if oxazolone formation occurs, the achiral nature of Glycine prevents stereochemical loss.

Troubleshooting & FAQ

Q: Can I remove the Z-group on resin? A: Generally, no . The Z (Benzyloxycarbonyl) group requires strong acids (HF, HBr/AcOH) or Hydrogenolysis (H2/Pd). Hydrogenolysis is difficult on solid phase due to catalyst poisoning by the resin matrix. HF and HBr are incompatible with standard Rink Amide linkers (cleaves the linker). Use Z-Val-Gly-OH only if you intend the Z-group to be the final N-terminal cap or if you plan to cleave the peptide and deprotect in solution.

Q: The coupling is slow (Blue Kaiser test). Why? A: The Val-Gly motif is hydrophobic. The growing peptide chain may have aggregated.

-

Solution 1: Switch solvent to NMP or DMF containing 1% LiCl (Chaotropic salt).

-

Solution 2: Perform a "Double Coupling": Drain, and add fresh reagents (DIC/Oxyma is preferred for the second shot to avoid capping).

Q: Why not use Fmoc-Val-Gly-OH? A: If your goal is to continue synthesis (remove N-term protection), Fmoc-Val-Gly-OH is the correct reagent. Z-Val-Gly-OH is specifically used when a Z-cap is desired or for specific liquid-phase intermediate strategies.

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][4] Chemical Reviews, 109(6), 2455-2504.

-

Albericio, F., & Carpino, L. A. (1997). "Coupling reagents and activation."[3][5][6] Methods in Enzymology, 289, 104-126.

-